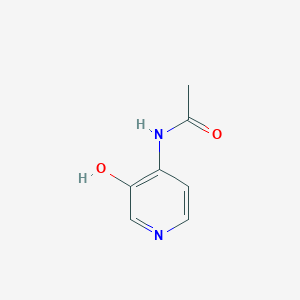

N-(3-Hydroxypyridin-4-yl)acetamide

Description

Contextualization within the Pyridine (B92270) and Acetamide (B32628) Chemical Space

N-(3-Hydroxypyridin-4-yl)acetamide belongs to the broader classes of pyridines and acetamides. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of natural products and synthetic compounds with diverse biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Below is a table summarizing the key chemical properties of this compound.

Significance of the 3-Hydroxypyridin-4-yl Moiety as a Privileged Scaffold in Drug Discovery

The 3-hydroxypyridin-4-yl moiety is recognized as a "privileged scaffold" in drug discovery. nih.gov This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of new drugs. The significance of the 3-hydroxypyridin-4-one scaffold, a tautomer of the 3-hydroxypyridin-4-yl moiety, has been particularly highlighted in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT). nih.gov

The ability of this scaffold to chelate metal ions is a key feature contributing to its biological activity. This property is crucial for the mechanism of action of certain drugs and for the development of agents that can modulate the activity of metalloenzymes. Hydroxypyridinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. nih.gov

Overview of Current Academic Research Directions for this compound and Related Analogs

Current research on this compound and its analogs is multifaceted, exploring their potential in various therapeutic areas. One significant area of investigation is their role as intermediates in the synthesis of more complex molecules with specific biological targets. For instance, derivatives of N-(3-hydroxypyridin-2-yl)acetamide are being explored as intermediates for anti-tumor and antiviral drugs. biosynce.com

Structure-activity relationship (SAR) studies are also a major focus, aiming to understand how modifications to the core structure of N-(pyridin-3-yl)acetamide derivatives influence their interaction with biological targets like PIM-1 kinase, which is implicated in cancer. researchgate.net Furthermore, the synthesis of novel derivatives, such as N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, is being pursued to develop new compounds with potential antibacterial properties. ktu.edu The ability of related compounds, like N-(4-hydroxyphenyl)acetamide (paracetamol), to form metal complexes is also being studied to understand their biological activity and potential for new therapeutic applications. openaccessjournals.com

The following table presents a selection of related analogs and their research contexts.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxypyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-8-4-7(6)11/h2-4,11H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJPTFYALGHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631216 | |

| Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70118-99-9 | |

| Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N 3 Hydroxypyridin 4 Yl Acetamide

Synthesis of N-(3-Hydroxypyridin-4-yl)acetamide Analogs and Derivatives

Derivatization via Linker Groups (e.g., ether, amide, triazole linkers)

The functional groups of this compound, namely the phenolic hydroxyl and the acetamido groups, provide reactive sites for the introduction of linker moieties. These linkers can connect the core scaffold to other chemical entities, enabling the creation of molecules with diverse functionalities.

Ether Linkers: The phenolic hydroxyl group is a prime site for the formation of ether linkages. Standard synthetic protocols, such as the Williamson ether synthesis, can be employed. This involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. The choice of base and solvent is critical to ensure selective O-alkylation over potential N-alkylation of the amide.

Amide Linkers: Amide bonds can be incorporated through several strategies. One method involves functionalizing the pyridine (B92270) ring with a carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents. A more intricate approach involves creating hydrazide derivatives. For instance, a synthetic route starting from maltol (B134687) and 3-aminobenzoic acid yields a pyridinone core with a carboxylic acid function. nih.gov This acid can be converted to its methyl ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazide (a type of amide linkage). nih.gov This hydrazide intermediate is a versatile precursor for further derivatization. nih.gov

Triazole Linkers: 1,2,4-triazole (B32235) and 1,2,3-triazole rings are popular linkers in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

1,2,4-Triazoles: These can be synthesized from hydrazide intermediates. The general methodology involves the conversion of a hydrazide to a carbothioamide, followed by an alkaline-mediated cyclization to form the 1,2,4-triazole-3-thiol ring. researchgate.net This thiol group can then be further functionalized. researchgate.netdergipark.org.tr

1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole linkers. This would require the synthesis of an azide (B81097) or alkyne derivative of the this compound scaffold, which can then be "clicked" with a complementary functionalized molecule.

Hybrid Compound Design Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block in the design of hybrid molecules, where it is combined with other pharmacologically active moieties to create compounds with potentially synergistic or novel activities.

A notable example involves the development of potent, noncovalent inhibitors of the SARS-CoV 3CL protease. nih.gov In this work, a multicomponent Ugi reaction was utilized to rapidly synthesize a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides. nih.gov This approach allowed for the exploration of structure-activity relationships by varying the inputs to the Ugi reaction, leading to the optimization of a dipeptide-like lead series. nih.gov

Another strategy involves creating hybrids with other heterocyclic systems. For example, a general methodology for synthesizing N-phenylacetamide derivatives containing 4-arylthiazole moieties has been developed. nih.gov This involves a multi-step synthesis starting from p-phenylenediamine, proceeding through thiourea (B124793) intermediates, which are then condensed with α-halocarbonyl compounds to form the thiazole (B1198619) ring. nih.gov Applying this logic, the this compound scaffold could be linked to a thiazole or other heterocyclic rings.

The synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions also exemplifies hybrid design. nih.gov These compounds merge the metal-chelating 3-hydroxypyridin-4-one core with substituted benzohydrazide (B10538) moieties, which themselves can confer biological activity. nih.gov

| Hybrid Compound Class | Synthetic Strategy | Key Intermediates/Reactions | Potential Application |

| Pyridin-3-yl Acetamide (B32628) Peptidomimetics | Multicomponent Ugi Reaction | Isocyanide, aldehyde, amine, carboxylic acid | Protease Inhibition nih.gov |

| Thiazole-Acetamide Hybrids | Hantzsch Thiazole Synthesis | Thiourea derivative, α-halocarbonyl compound | Antibacterial Agents nih.gov |

| Pyridinone-Benzohydrazide Hybrids | Amide coupling followed by hydrazinolysis | Esterified pyridinone-carboxylic acid, hydrazine hydrate | Enzyme Inhibition nih.gov |

Chemo- and Regioselectivity in the Synthesis of this compound Scaffolds

Achieving chemo- and regioselectivity is paramount during the synthesis and derivatization of the this compound scaffold due to the presence of multiple reactive sites. These include the acidic phenolic hydroxyl group, the nucleophilic amide nitrogen, and several positions on the pyridine ring susceptible to electrophilic or nucleophilic attack.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

O-Alkylation vs. N-Alkylation: The hydroxyl group can be selectively O-alkylated under basic conditions (e.g., using K₂CO₃ or NaH) because the resulting phenoxide is a softer nucleophile than the deprotonated amide nitrogen. Stronger, non-nucleophilic bases might be required to avoid competitive reactions.

Amide vs. Ring Reactions: The choice of reagents dictates whether a reaction occurs at the acetamido side chain or on the pyridine ring. For example, acylation might occur on the amide nitrogen under certain conditions, while electrophilic aromatic substitution would target the ring.

Regioselectivity: This concerns the control of the position of substitution on the pyridine ring. The electronic nature of the existing substituents (the 3-hydroxy and 4-acetamido groups) directs incoming reagents to specific positions.

Directed ortho-Metalation: A powerful technique for achieving regioselectivity on pyridine rings is directed ortho-metalation. Lithiation of N-(pyridin-3-ylmethyl)pivalamide with a strong base like t-butyllithium has been shown to direct metalation to the C4 position of the pyridine ring. researchgate.net This dilithiated intermediate can then react with various electrophiles to introduce substituents specifically at that position. researchgate.net A similar strategy could be envisioned for the this compound scaffold to functionalize the C2 or C5 positions.

Ring Synthesis: The initial synthesis of the core ring system itself is often a showcase of regioselectivity. The synthesis of 3-hydroxypyridin-4-ones by reacting maltol with a primary amine in an acidic environment proceeds via a specific ring-opening and recyclization mechanism to yield the desired pyridinone isomer. nih.gov

| Reactive Site | Type of Reaction | Conditions/Reagents | Outcome |

| 3-OH Group | O-Alkylation (Etherification) | Weak base (e.g., K₂CO₃), Alkyl halide | Selective formation of an ether linkage. |

| 4-NH Group | N-Acylation/Alkylation | Strong base, Acyl/Alkyl halide | Modification of the acetamido side chain. |

| Pyridine Ring (C2, C5) | Electrophilic Substitution | Activating conditions (often difficult on pyridine) | Introduction of substituents on the ring. |

| Pyridine Ring (C2, C4, C5) | Directed ortho-Metalation | Strong alkyllithium base (e.g., t-BuLi), then electrophile | Regiospecific functionalization of the ring. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of N 3 Hydroxypyridin 4 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of N-(3-Hydroxypyridin-4-yl)acetamide, providing detailed information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine (B92270) H | 7.8 - 8.5 | d, dd | 5.0 - 8.0 |

| Pyridine H | 7.0 - 7.5 | d, dd | 5.0 - 8.0 |

| NH | 9.0 - 10.0 | s (broad) | N/A |

| CH₃ | 2.0 - 2.5 | s | N/A |

| OH | 9.5 - 11.0 | s (broad) | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be observed in the aromatic region (typically 100-160 ppm). The presence of the hydroxyl and acetamide (B32628) substituents would influence the specific chemical shifts of the ring carbons. The carbonyl carbon of the acetamide group would appear significantly downfield (typically 165-175 ppm), while the methyl carbon would be found in the aliphatic region (typically 20-30 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C (C-OH) | 150 - 160 |

| Pyridine C (C-NH) | 140 - 150 |

| Pyridine C | 110 - 140 |

| Carbonyl C=O | 168 - 172 |

| Methyl CH₃ | 20 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. scribd.com

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be instrumental in identifying which protons on the pyridine ring are adjacent to one another by observing cross-peaks between their signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduemerypharma.com This technique allows for the direct assignment of the ¹³C signals for the protonated carbons in the pyridine ring and the methyl group by linking them to their corresponding, and often more easily assigned, proton signals. scribd.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons in the pyridine ring bonded to the hydroxyl and amino groups. researchgate.net For example, a correlation would be expected between the methyl protons and the carbonyl carbon, and between the amine proton and the pyridine ring carbons.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its elemental formula, providing strong evidence for its identity. nih.govnih.gov The measured mass is compared to the calculated mass for the proposed formula (C₇H₈N₂O₂), and a small mass error (typically in the parts per million range) confirms the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bioagilytix.comnih.govnih.gov This technique is highly valuable for the analysis of this compound in complex mixtures. mdpi.comsci-hub.se LC-MS can be used to:

Confirm the purity of a synthesized sample.

Quantify the amount of the compound in a sample. nih.gov

Identify and characterize related impurities or metabolites. mdpi.com The liquid chromatography step separates the components of a mixture, and the mass spectrometer then provides mass information for each separated component, allowing for the specific detection and identification of this compound. bioagilytix.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the amide group (-CONH-), and the pyridine ring.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amide is also found in this region, generally around 3300 cm⁻¹, and can sometimes overlap with the O-H band. A very strong and sharp absorption peak, often referred to as the "sword" peak, is characteristic of the carbonyl (C=O) stretching of the amide group, appearing in the 1630-1680 cm⁻¹ range. masterorganicchemistry.com The presence of the aromatic pyridine ring gives rise to several bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

While the precise peak positions can be influenced by factors such as hydrogen bonding and the physical state of the sample, the expected characteristic absorption bands for this compound are summarized in the table below. For comparison, the IR spectra of related molecules like acetamide and its derivatives show similar characteristic peaks. researchgate.netresearchgate.netopenaccessjournals.comnist.gov For instance, in a study of 2-chloro-N-(2-methoxyphenyl)acetamide, the C=O amide stretch was observed at 1671 cm⁻¹ and the N-H stretch at 3375 cm⁻¹. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretch | 3200 - 3600 | Broad, Medium-Strong |

| N-H (Amide) | Stretch | ~3300 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium-Weak |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong, Sharp |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium |

| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 | Medium-Weak, Multiple Bands |

| C-O (Phenolic) | Stretch | 1200 - 1260 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a detailed electron density map can be constructed, revealing the molecular structure, bond lengths, bond angles, and intermolecular interactions. numberanalytics.comnumberanalytics.comyoutube.com

The first and often most challenging step is growing a high-quality single crystal suitable for diffraction, which should ideally be larger than 0.1 mm and free of significant defects. wikipedia.orgnih.gov Once a suitable crystal is obtained and analyzed, the data yields crucial information, including the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related pyridine acetamide structures provides insight into the type of data that would be obtained. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide has been determined, crystallizing in the monoclinic P21/n space group. researchgate.net Similarly, 2-Phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic P 21/c space group. researchgate.net This information is critical for understanding the solid-state packing, hydrogen bonding networks, and potential polymorphism of the compound.

Table 2: Illustrative Crystallographic Data for Related Pyridine Acetamide Compounds

| Parameter | N-phenyl-N-(pyridin-4-yl)acetamide researchgate.net | 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P 21/c |

| a (Å) | 9.097(7) | 8.1614(10) |

| b (Å) | 11.824(11) | 14.9430(13) |

| c (Å) | 10.128(10) | 9.3877(9) |

| β (°) | 106.64(2) | 103.653(12) |

| Volume (ų) | 1043.8(16) | 1111.4(2) |

| Z (Molecules/Unit Cell) | 4 | 4 |

Note: This data is for related compounds and is presented for illustrative purposes only.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and purifying compounds from mixtures. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable tools.

HPLC is a powerful technique for the separation, quantification, and purification of compounds. Due to the polar nature of this compound, arising from its hydroxyl, amide, and pyridine functionalities, reversed-phase HPLC (RP-HPLC) is the most suitable method. waters.comjordilabs.com In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 bonded silica), and the mobile phase is polar. wikipedia.org

The separation is based on the differential partitioning of the analyte between the two phases. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. waters.com A typical mobile phase for analyzing polar aromatic compounds like pyridine derivatives consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.comshimadzu.comresearchgate.net The pH of the buffer can be adjusted to control the ionization state of the analyte and optimize separation. Detection is commonly performed using a UV detector, as the pyridine ring and amide chromophores absorb UV light.

Table 3: Typical RP-HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP) |

| Stationary Phase (Column) | C18 or C8 (e.g., Shim-pack GIST C8, Primesep 100) shimadzu.comsielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and buffered water (e.g., phosphate (B84403) or acetate (B1210297) buffer) wikipedia.orgshimadzu.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., 254 nm or 260 nm) shimadzu.com |

| Temperature | Ambient or controlled (e.g., 40 °C) shimadzu.com |

Thin-layer chromatography is a simple, rapid, and versatile technique used for monitoring reaction progress, assessing sample purity, and identifying compounds. khanacademy.orgwisc.edu In normal-phase TLC, a polar stationary phase, most commonly silica (B1680970) gel coated on a plate, is used with a less polar mobile phase (eluent). ntu.edu.sgpressbooks.pub

A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and compounds separate based on their polarity. khanacademy.org Polar compounds, like this compound, will have strong interactions (e.g., hydrogen bonding) with the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower retardation factor (Rf) value. ntu.edu.sgvaia.com Non-polar compounds will travel further. The mobile phase is typically a mixture of solvents, and its polarity can be fine-tuned to achieve optimal separation; common systems include mixtures like ethyl acetate/hexanes or dichloromethane/methanol. khanacademy.org

After development, the separated spots are visualized. Since this compound contains a conjugated aromatic system, it can often be visualized directly under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. labster.comlibretexts.org Alternatively, chemical stains like iodine vapor or potassium permanganate (B83412) can be used for visualization. libretexts.orgyork.ac.ukfiu.edu

Table 4: Representative TLC System for this compound

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on glass or aluminum plates ntu.edu.sg |

| Mobile Phase (Eluent) | Ethyl Acetate / Methanol (e.g., 9:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v) |

| Application | Spotting via capillary tube |

| Development | In a closed chamber saturated with eluent vapor |

| Visualization | UV lamp (254 nm) or staining with iodine or potassium permanganate labster.comfiu.edu |

Computational Chemistry and Molecular Modeling of N 3 Hydroxypyridin 4 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods are used to determine stable molecular structures, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(3-Hydroxypyridin-4-yl)acetamide, DFT calculations, typically using a basis set like 6-31G(d,p) or higher, can optimize the molecular geometry to its lowest energy state. epstem.net Such studies on related molecules like N-phenyl-N-(pyridin-4-yl)acetamide and N-(6-sulfamoylpyridin-3-yl)acetamide have shown that the optimized molecular structure from DFT calculations is often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Key electronic properties derived from DFT include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the hydroxyl group's oxygen and the acetamide's carbonyl oxygen would be regions of negative potential (prone to electrophilic attack), while the hydroxyl proton and amide proton would be areas of positive potential (prone to nucleophilic attack).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Studies on similar acetamide (B32628) derivatives have utilized DFT to analyze local reactivity through Fukui functions, identifying specific atoms most likely to engage in chemical reactions. nih.govnih.gov For instance, the nitrogen atoms in some acetamide derivatives have been identified as the primary sites for bond formation with biological molecules like amino acid residues. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Related Pyridine (B92270) Derivative (Note: Data below is for N-phenyl-N-(pyridin-4-yl)acetamide and serves as an example of typical DFT outputs.)

| Parameter | Value | Description |

| Dihedral Angle (Amide-Pyridine) | 61.51(5)° researchgate.net | The twist between the plane of the amide group and the pyridine ring. |

| Dihedral Angle (Amide-Phenyl) | 58.40(5)° researchgate.net | The twist between the plane of the amide group and the phenyl ring substituent. |

| HOMO-LUMO Gap | Varies | Indicates chemical reactivity and stability; a key factor in drug design. |

| MEP Maxima/Minima | Varies | Identifies sites for electrophilic and nucleophilic attack. |

This compound possesses rotational freedom, primarily around the C-N bond connecting the pyridine ring and the acetamide group. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

Energy minimization procedures, often coupled with DFT or other molecular mechanics force fields, are then used to find the global energy minimum, which represents the most populated and stable conformation of the molecule in the gas phase. mdpi.com Studies on related amides have shown that intramolecular hydrogen bonding can significantly influence conformational preference. mdpi.com For this compound, an intramolecular hydrogen bond between the 3-hydroxy group and the nitrogen of the pyridine ring, or with the carbonyl oxygen of the acetamide group, could be a key factor in determining its preferred shape.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for hypothesis-driven drug discovery. For this compound, potential biological targets can be inferred from studies on analogous compounds.

For example, 3-hydroxypyridin-4-one derivatives, which are structurally very similar, have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Docking studies of these compounds revealed that they fit within the enzyme's active site, interacting with key copper ions and amino acid residues. nih.gov Similarly, N-(pyridin-3-yl)acetamide derivatives have been investigated as inhibitors of PIM-1 kinase, a protein implicated in cancer. researchgate.net Other potential targets for related heterocyclic structures include cyclooxygenase (COX) enzymes, EGFR, and HER2 kinases. nih.govnih.gov

A typical docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database (e.g., Protein Data Bank).

Preparing the ligand and protein structures (e.g., adding hydrogens, assigning charges).

Using a docking algorithm to place the ligand into the active site in multiple conformations.

Scoring the poses based on binding energy or other scoring functions to identify the most likely binding mode.

Table 2: Example of Molecular Docking Results for a 3-Hydroxypyridin-4-one Derivative with Tyrosinase (Note: This data illustrates the type of information obtained from docking simulations.)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 6b (A 3-hydroxypyridin-4-one derivative) | Tyrosinase | Not specified, but shown to fit in the active site | His259, His263, His296 (via copper chelation), Ser282 nih.gov |

Molecular Dynamics (MD) Simulations to Study Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the docked complex.

Following a promising docking result, an MD simulation would be run on the this compound-target complex. This simulation, typically lasting for nanoseconds, tracks the movements of the ligand and the protein. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket. A stable RMSD indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds and other key interactions over time.

MD simulations performed on tyrosinase inhibitors confirmed that the lead compound remained stably bound within the active site, validating the docking results. nih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) uses the 3D structural information of the biological target to design more potent and selective inhibitors. After initial docking and MD studies identify a binding mode for this compound, SBDD strategies can be employed to optimize its structure.

This involves analyzing the interactions and the surrounding pocket. For example:

If an unoccupied hydrophobic pocket is near the ligand, a nonpolar group could be added to the ligand's structure to fill it, potentially increasing binding affinity.

If a potential hydrogen bond donor/acceptor on the protein is not being utilized, the ligand could be modified to form this interaction.

Structure-activity relationship (SAR) studies on related N-(pyridin-3-yl)acetamide derivatives against PIM-1 kinase provide a practical example. researchgate.net By systematically changing substituents on the pyridine or acetamide moieties and assessing the impact on inhibitory activity, researchers can build a model for designing better inhibitors. researchgate.net

In Silico Prediction of Metabolic Transformation Products

Computational tools can predict the metabolic fate of a drug candidate before it is synthesized. This is crucial for identifying potentially toxic metabolites or understanding the compound's pharmacokinetic profile. For this compound, several metabolic transformations can be predicted based on its functional groups.

Common metabolic pathways for related phenolic and aromatic amine compounds include:

Phase I Reactions: Oxidation (e.g., hydroxylation of the pyridine ring), N-deacetylation.

Phase II Reactions: Glucuronidation or sulfation of the hydroxyl group, making the compound more water-soluble for excretion.

Studies of the closely related drug, N-(4-hydroxyphenyl)acetamide (paracetamol), have detailed its oxidative biotransformation, which can lead to the formation of reactive intermediates and various nitro-isomers. nih.gov Similar in silico models could predict the products of this compound metabolism mediated by cytochrome P450 enzymes.

Table 3: Predicted Metabolic Transformations for this compound

| Reaction Type | Functional Group | Potential Product |

| Phase I: Oxidation | Pyridine Ring | N-(3,X-Dihydroxypyridin-4-yl)acetamide |

| Phase I: N-deacetylation | Acetamide Group | 4-Amino-3-hydroxypyridine |

| Phase II: Glucuronidation | Hydroxyl Group | N-(3-(β-D-glucuronidyloxy)pyridin-4-yl)acetamide |

| Phase II: Sulfation | Hydroxyl Group | 4-Acetamidopyridin-3-yl sulfate |

Tautomeric Equilibrium Analysis (Computational and Spectroscopic)

The tautomerism in this compound can be dissected into two principal equilibria: the keto-enol tautomerism associated with the 3-hydroxypyridine (B118123) ring and the amide-imidol tautomerism of the N-acetylamino group.

The 3-hydroxy moiety can exist in equilibrium with its zwitterionic keto form, 3-pyridone. This equilibrium is known to be highly sensitive to the polarity of the solvent. In aqueous solutions, the more polar zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a substantial population of this tautomer. nih.govresearchgate.netresearchgate.net Conversely, in non-polar solvents, the less polar enol (hydroxypyridine) form is favored. psu.edu

The 4-acetamido group can theoretically exist in equilibrium with its imidol tautomer. However, extensive studies on various N-acylaminopyridines have consistently shown that the amide form is overwhelmingly the more stable tautomer in different solvents. chimia.ch

Computational Findings from Analogous Systems:

Computational studies, primarily using Density Functional Theory (DFT), on 3-hydroxypyridine have corroborated the experimental observations regarding solvent effects. In the gas phase, the enol form is significantly more stable. nih.gov However, the inclusion of solvent models, particularly those that can account for specific hydrogen bonding interactions, demonstrates the stabilization of the zwitterionic keto form in polar media. researchgate.net For instance, ab initio calculations have shown that the inclusion of water molecules in the computational model is crucial for accurately representing the solvation of the polar centers of the tautomers. researchgate.net

For N-acylaminopyridines, theoretical calculations have consistently predicted a large energy difference between the amide and imidol tautomers, with the amide form being substantially more stable. This large energy gap makes the population of the imidol form negligible under normal conditions.

Spectroscopic Analysis of Tautomeric Equilibria in Analogous Systems:

Spectroscopic methods are powerful tools for investigating tautomeric equilibria. UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly informative for hydroxypyridines and acylaminopyridines.

The UV-Vis spectra of the 3-hydroxypyridine tautomers are distinct, although their absorption bands often overlap. nih.govresearchgate.net The hydroxypyridine (enol) form typically exhibits an absorption maximum at a shorter wavelength compared to the zwitterionic pyridone (keto) form in aqueous solutions. psu.educoncordia.ca The equilibrium constant (KT = [keto]/[enol]) for 3-hydroxypyridine in aqueous solution has been determined to be approximately 1.1, indicating that both tautomers coexist in nearly equal proportions. researchgate.netpsu.edu

The following table summarizes the reported UV-Vis absorption maxima for the tautomers of 3-hydroxypyridine in different environments.

| Tautomer of 3-Hydroxypyridine | Solvent/Environment | Absorption Maximum (λmax) | Reference |

| Hydroxypyridine (Enol) | Non-polar | ~277 nm | concordia.ca |

| Pyridone (Zwitterionic Keto) | Aqueous | ~313-320 nm | psu.educoncordia.ca |

| Tautomeric Mixture | Aqueous (pH 7) | Overlapping bands | researchgate.netpsu.edu |

NMR spectroscopy provides definitive evidence for the predominant tautomeric forms. For N-acylaminopyridines, 1H and 13C NMR spectra in various solvents show a single set of signals corresponding to the amide tautomer, with no detectable signals from the imidol form. chimia.ch Furthermore, 15N NMR studies on substituted pyridine N-oxides, including 4-acetylamino derivatives, have shown significant changes in the nitrogen chemical shifts upon acetylation, reflecting the electronic distribution in the dominant amide form. scispace.comresearchgate.net

For 3-hydroxypyridine, NMR studies in DMSO-d6 have shown that the 3-hydroxy tautomer is the dominant species, with no evidence for the presence of the 3-pyridone form in this solvent. cmst.eu

The following table presents typical NMR chemical shift data for the key protons of the two tautomeric forms of 3-hydroxypyridine, highlighting the differences that allow for their differentiation.

| Tautomer of 3-Hydroxypyridine | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| 3-Hydroxypyridine (Enol) | 1H, 13C | DMSO-d6 | Consistent with this form | cmst.eu |

| 3-Pyridone (Keto) | 1H, 13C | DMSO-d6 | Not observed | cmst.eu |

Inferred Tautomeric Equilibrium for this compound:

Based on the extensive data from analogous compounds, it can be inferred that this compound will exist predominantly in the amide form with respect to the 4-acetamido group. The tautomeric equilibrium of the pyridine ring will be highly dependent on the solvent. In aqueous or highly polar protic solvents, a significant equilibrium between the 3-hydroxy (enol) and the 3-pyridone (zwitterionic keto) forms is expected. In less polar aprotic solvents, the 3-hydroxy form is likely to be the major species.

Investigation of Biological Activities and Pharmacological Mechanisms of N 3 Hydroxypyridin 4 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, which generally results in transcriptional repression. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy, with several HDAC inhibitors approved for clinical use. nih.govnih.gov The general mechanism of action for most HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, which is essential for its catalytic activity. nih.govnih.gov

While direct studies on the HDAC inhibitory activity of N-(3-Hydroxypyridin-4-yl)acetamide are not prominently available in the reviewed literature, research into structurally related compounds provides insights into the potential of the 3-hydroxypyridine (B118123) scaffold. For instance, derivatives of 3-hydroxypyridine-2-thione (3HPT) have been identified as novel zinc binding groups for HDAC inhibition. nih.govnih.gov These 3HPT-based inhibitors have shown selective inhibitory activity against HDAC6 and HDAC8, while being inactive against HDAC1. nih.govacs.org Further structure-activity relationship (SAR) studies on these compounds have led to the development of potent HDAC6 and HDAC8 inhibitors. nih.govacs.org

Additionally, novel hydrazide-based small molecules have been developed as selective HDAC3 inhibitors, demonstrating significant antitumor activity. nih.gov Although these compounds are not direct derivatives of this compound, the exploration of various scaffolds for HDAC inhibition underscores the ongoing search for new and more selective inhibitors.

Table 1: Examples of Pyridine-based and Other Related HDAC Inhibitors

| Compound Class | Specific Examples | Target HDACs | Key Findings |

| 3-Hydroxypyridine-2-thione (3HPT) Derivatives | Aryl- and diaryl-3HPT compounds | HDAC6, HDAC8 | Selective inhibition of HDAC6 and HDAC8 with no activity against HDAC1. nih.govnih.govacs.org |

| Hydrazide-based Small Molecules | Compound 4e | HDAC3 | Potent and selective HDAC3 inhibition with an IC50 of 15.41 nM. nih.gov |

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition

Hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) are enzymes that regulate the stability of hypoxia-inducible factors (HIFs), which are transcription factors that play a critical role in the cellular response to low oxygen levels. nih.gov By inhibiting HIF-PHDs, the degradation of HIF-1α is prevented, leading to the stimulation of erythropoietin (EPO) production and subsequent erythropoiesis. nih.gov This makes HIF-PHD inhibitors a promising new class of drugs for the treatment of anemia associated with chronic kidney disease. nih.gov

Significant research has been conducted on derivatives of this compound as HIF-PHD inhibitors. Specifically, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs have been designed and synthesized, revealing novel scaffolds for potent PHD2 inhibition. acs.org Structure-activity relationship (SAR) studies of these derivatives have been reported, along with their biological activities. acs.org The optimization of these compounds has been guided by modeling the complex structure of the inhibitors with PHD2. acs.org

Further research into 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of HIF-PHDs has also been described, leading to the discovery of potent and orally bioavailable compounds that stimulate erythropoiesis. nih.gov

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamines, including dopamine (B1211576). wikipedia.org COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain. wikipedia.org While nitrocatechol-based COMT inhibitors are in clinical use, there is an ongoing effort to discover non-nitrocatechol inhibitors. wikipedia.org

The 3-hydroxypyridin-4-one scaffold, which is structurally related to this compound, has been investigated for its COMT inhibitory potential. wikipedia.orgnih.gov A series of synthetic 3-hydroxypyridin-4-ones have been shown to be in vitro inhibitors of COMT, with IC50 values ranging from 4.55 to 19.8 µM. wikipedia.orgnih.gov The most potent compounds in this series featured a benzyl (B1604629) substitution on the 3-hydroxypyridin-4-one moiety. nih.gov Although these compounds are less potent than the nitrocatechol reference inhibitors, they serve as important leads for the development of new non-nitrocatechol COMT inhibitors. nih.gov

Table 2: In Vitro COMT Inhibitory Activity of 3-Hydroxypyridin-4-one Derivatives

| Compound | Substitution | IC50 (µM) |

| Derivative 2 | Benzyl | 4.55 |

| Derivative 10 | Benzyl | 5.76 |

| Other Derivatives | Various | 4.55 - 19.8 |

Data extracted from a study on a synthetic series of ten 3-hydroxypyridin-4-ones. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Inhibition of urease is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

While direct studies on this compound as a urease inhibitor are limited in the provided search results, research on related acetamide (B32628) and pyridine (B92270) derivatives highlights the potential of this chemical class. For instance, a series of thioxothiazolidinyl-acetamide derivatives have been synthesized and shown to be significant urease inhibitors, with IC50 values ranging from 1.473 to 9.274 µM. nih.govnih.gov The most potent compound in this series was N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, with an IC50 of 1.473 µM. nih.govnih.gov

Furthermore, pyridine carboxamide and carbothioamide derivatives have been investigated for their urease inhibitory action. nih.gov These compounds exhibited potent inhibition, with the most active derivative, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, having an IC50 value of 1.07 µM. nih.gov The structure-activity relationship studies of these series indicated that the type and position of substitutions on the pyridine ring are crucial for their inhibitory potential. nih.gov

Table 3: Urease Inhibitory Activity of Acetamide and Pyridine Derivatives

| Compound Class | Example Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| Thioxothiazolidinyl-acetamides | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.473 | 23.62 |

| Pyridine Carbothioamides | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 | 18.93 |

IC50 values are compared to the standard inhibitor thiourea (B124793). nih.govnih.govnih.gov

Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. nih.govebi.ac.uk The inhibition of this iron-containing metalloenzyme can have significant physiological effects. nih.gov

Research has been conducted on the inhibitory effects of 3-hydroxypyridin-4-ones, which are structurally related to this compound, on mammalian tyrosine hydroxylase. nih.gov A study investigating the structure-activity relationship of a range of 3-hydroxypyridin-4-ones found that lipophilicity is a dominant factor in their ability to inhibit the enzyme. nih.gov Compounds with more hydrophilic substituents tended to be weaker inhibitors. nih.gov A good correlation was observed between the LogP values of the entire molecule and the R2 substituent with the inhibitory activity. nih.gov

It has also been noted that various catechols, including L-DOPA and dopamine, can inhibit TH, with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic dopamine metabolite, being a particularly potent inhibitor. nih.gov

Receptor Modulation and Binding Studies

The investigation into the interaction of this compound and its derivatives with various receptors is an emerging area of research. Direct binding studies for this compound on specific receptors were not prominently featured in the reviewed literature. However, studies on related acetamide derivatives suggest the potential for this chemical class to modulate receptor activity.

For example, molecular docking studies on 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have suggested a probability of anticonvulsant effects through allosteric modulation of the GABAA receptor via the benzodiazepine (B76468) active site. nih.gov

The broader class of NMDA receptor antagonists includes various compounds that inhibit the action of the N-Methyl-D-aspartate receptor. wikipedia.org While no direct link to this compound was found, this highlights a potential area for future investigation for novel acetamide derivatives.

Similarly, the modulation of the androgen receptor (AR) is a key strategy in the treatment of prostate cancer. nih.govnih.gov While specific studies on this compound are lacking, the development of novel AR antagonists is an active area of research. nih.gov

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation

Currently, there is a notable absence of scientific literature directly investigating the interaction between this compound and the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ). RORγ, a nuclear receptor, plays a crucial role in the regulation of development, metabolism, and immune function. nih.gov It has been identified as a master regulator of TH17 cell differentiation and the production of interleukins 17 and 22, making it an attractive target for treating inflammatory diseases. nih.gov

While various ligands for RORγ have been identified, such as 7-oxygenated sterols, there is no current evidence to suggest that this compound acts as a modulator of this receptor. nih.govuniprot.org Further research is required to determine if this compound has any affinity for or effect on RORγ activity.

Quorum Sensing System Inhibition (e.g., LasR system in Pseudomonas aeruginosa)

The rise of antibiotic resistance has spurred the search for alternative antimicrobial strategies, including the disruption of bacterial communication, known as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, the LasR system is a key QS regulator, controlling the expression of numerous virulence factors and biofilm formation. mdpi.comfrontiersin.org Inhibition of the LasR system is a promising antivirulence approach. nih.gov

While direct studies on this compound are limited, the broader class of acetamide derivatives has been explored for QS inhibition. For instance, chalcone-based l-homoserine (B39754) lactones containing an acetamide moiety have been found to inhibit the LasR-dependent QS system of P. aeruginosa. mdpi.com The core principle of many QS inhibitors is to compete with the natural signaling molecules, such as N-(3-oxo-dodecanoyl)-L-homoserine lactone (3OC12-HSL), for binding to the LasR receptor. plos.org The efficacy of this compound as a LasR inhibitor would depend on its ability to bind to the LasR receptor and disrupt the signaling cascade that leads to the expression of virulence genes.

Calcium Channel Modulation (Relevant to acetamide derivatives)

Calcium channels are vital for a multitude of physiological processes, and their modulation by chemical compounds can have significant therapeutic implications. Research has demonstrated that certain acetamide derivatives can function as calcium channel modulators.

A notable example is the identification of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as inhibitors of T-type calcium channels (Ca(v)3.2). nih.gov This discovery highlights the potential for the acetamide scaffold to serve as a basis for the development of novel calcium channel blockers. T-type calcium channels are implicated in various neurological and cardiovascular conditions, making their inhibitors a subject of intense research. However, specific studies examining the effect of this compound on calcium channel activity are not yet available in the scientific literature.

Role in Metal Chelation and Redox Homeostasis

The structure of this compound incorporates a 3-hydroxypyridin-4-one (3,4-HPO) moiety, a well-established and highly effective iron-chelating group. This structural feature strongly suggests that the compound possesses significant iron-binding capabilities, which can influence metal-dependent biological processes.

Iron Chelation Properties and Applications

The 3-hydroxypyridin-4-one class of chelators is known for its high affinity and selectivity for iron(III). These properties make them promising candidates for the treatment of iron overload conditions, which can arise from genetic disorders or frequent blood transfusions. uniprot.org The bidentate nature of the 3,4-HPO group allows it to bind to iron, and in some therapeutic approaches, multiple 3,4-HPO units are incorporated into a single molecule to create hexadentate ligands with even stronger iron-binding capacity. uniprot.org

The iron-chelating ability of 3,4-HPO derivatives like this compound suggests potential applications in preventing iron-mediated oxidative damage and in managing diseases characterized by iron dysregulation. Studies on related 3-hydroxypyridin-4-one compounds, such as CP20 and CP94, have shown them to be as effective as the clinical iron chelator desferrioxamine in protecting liver cells from iron-induced toxicity.

Impact on Labile Iron Pool Reduction

Within cells, a fraction of iron exists in a weakly bound, redox-active state known as the labile iron pool (LIP). The LIP is a critical component of cellular iron homeostasis but can also catalyze the formation of damaging reactive oxygen species. Iron chelators can reduce the size of the LIP, thereby mitigating iron-mediated oxidative stress.

Given its 3-hydroxypyridin-4-one structure, this compound is expected to be capable of accessing and binding iron from the LIP. By sequestering this reactive iron, the compound could help to maintain redox homeostasis and protect cells from iron-dependent damage. The depletion of the LIP by effective iron chelators has been shown to have various cellular consequences, including inducing replication stress in cancer cells.

Cellular and Biochemical Pathway Interventions (In Vitro Studies)

Detailed in vitro studies to elucidate the specific cellular and biochemical pathways affected by this compound are not extensively reported in the current scientific literature. While the iron-chelating properties of its 3-hydroxypyridin-4-one core suggest an impact on iron-dependent enzymatic pathways and cellular iron signaling, specific experimental evidence for this compound is lacking.

General studies on acetamide derivatives have indicated a range of biological activities, including potential antibacterial and anti-inflammatory effects. mdpi.com However, without direct experimental data on this compound, its precise interventions in cellular and biochemical pathways remain a subject for future investigation.

Anti-inflammatory Pathways

Derivatives of the this compound scaffold have been identified as potent modulators of key inflammatory signaling pathways. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are well-established pro-inflammatory cytokines that play critical roles in the pathogenesis of inflammatory conditions such as inflammatory bowel disease (IBD). The inhibition of these cytokines and their associated signaling cascades is a primary target for many anti-inflammatory therapies.

In this context, studies on various analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol, a derivative structure, have demonstrated significant inhibitory effects on the adhesion of monocytes to colon epithelial cells, a process induced by both TNF-α and IL-6. This inhibitory action is a crucial step in mitigating the inflammatory response in the gut. For instance, the parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol (compound 1 ), showed inhibitory activity comparable to tofacitinib (B832), a known Janus kinase (JAK) inhibitor, at similar concentrations.

Further structural modifications led to the identification of even more potent derivatives. Compound 2-19 , an analogue from the synthesized series, exhibited markedly superior inhibitory activity against both TNF-α and IL-6-induced cell adhesion compared to tofacitinib. In vivo studies using a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats further substantiated these findings. Oral administration of these compounds significantly alleviated clinical markers of colitis, including colon tissue edema and myeloperoxidase activity, which is an indicator of inflammatory cell infiltration. Notably, compound 2-19 was found to be more effective at a much lower concentration (1 mg/kg) than the standard IBD drug sulfasalazine (B1682708) (300 mg/kg), highlighting the potential of this class of compounds in developing dual-acting agents that target both TNF-α and IL-6 signaling pathways.

Table 1: Inhibitory Activity of this compound Analogues on Inflammatory Markers

| Compound | Target Pathway | Model | Key Finding | Reference |

|---|---|---|---|---|

| 6-acetamido-2,4,5-trimethylpyridin-3-ol | TNF-α and IL-6 induced cell adhesion | In Vitro | Activity similar to tofacitinib at 1 µM. | |

| Compound 2-19 | TNF-α and IL-6 induced cell adhesion | In Vitro | Better inhibitory activity than tofacitinib. | |

| Compound 2-19 | TNBS-induced colitis | In Vivo (Rat) | More efficacious in ameliorating colitis than sulfasalazine. |

Antioxidant Mechanisms (e.g., anti-lipid peroxidation)

The pyridinol functional group, a key feature of this compound, is associated with significant antioxidant properties. The mechanism of action often involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. A critical aspect of this antioxidant capacity is the inhibition of lipid peroxidation, a process where oxidants like free radicals attack lipids, leading to cellular damage.

A series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid were synthesized and evaluated to explore this potential. Their antioxidant activities were assessed using various in vitro models, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and anti-lipid peroxidation assays like the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods. The results indicated that many of the synthesized compounds were more potent radical scavengers than vitamin C.

Interestingly, the research revealed no direct correlation between radical scavenging ability and anti-peroxidation activity, suggesting different structural requirements for each function. The effectiveness of these compounds in inhibiting lipid peroxidation was highly dependent on two main factors: the number of phenolic hydroxyl groups and the length of the methylene (B1212753) linker in the N-arylalkyl group of the amide. One particular derivative, compound 14 , which is a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine, demonstrated powerful antioxidant effects, comparable to the standard antioxidant propyl gallate across all assays performed. This highlights the potential for designing potent antioxidants by modifying the acetamide structure.

Structure Activity Relationship Sar Studies of N 3 Hydroxypyridin 4 Yl Acetamide Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of N-(3-Hydroxypyridin-4-yl)acetamide derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which can significantly impact its interaction with biological targets.

Influence of Pyridine (B92270) Ring Substitutions

The pyridine ring is a core component of this compound, and its substitution pattern is a key determinant of biological activity. The nitrogen atom in the pyridine ring influences its electronic properties and ability to form hydrogen bonds, making substitutions on the ring a critical area of SAR studies. mdpi.com

Research on related pyridine-containing scaffolds has demonstrated that both the position and the electronic nature of substituents can have a profound effect on activity. For instance, in a series of pyridine-based compounds, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the ring system and thereby influence binding affinity to target proteins. mdpi.com Studies on 4-substituted pyridine-3-sulfonamides have shown that the nature of the substituent at the 4-position significantly impacts their inhibitory activity against carbonic anhydrase isoforms. mdpi.com Specifically, derivatives with aliphatic lipophilic substituents at this position showed higher activity against certain isoforms compared to those with bulky aromatic substituents. mdpi.com

In the context of this compound, substitutions at positions 2, 5, and 6 of the pyridine ring are of particular interest. The introduction of small alkyl groups, halogens, or other functional groups at these positions could sterically and electronically influence the orientation of the molecule within a binding pocket. For example, a study on N-(pyridin-3-yl)acetamide derivatives as PIM-1 kinase inhibitors highlighted the importance of the pyridine ring in interacting with the target enzyme.

Table 1: Hypothetical Impact of Pyridine Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| C2 | Small, electron-donating (e.g., -CH₃) | Potential increase | May enhance binding through favorable steric interactions. |

| C2 | Bulky, electron-withdrawing (e.g., -NO₂) | Potential decrease | Could introduce steric hindrance and unfavorable electronic effects. |

| C5 | Halogen (e.g., -Cl, -F) | Variable | Can alter lipophilicity and hydrogen bonding capacity, with effects dependent on the specific target. |

| C6 | Hydroxyl (-OH) | Potential increase | May introduce an additional hydrogen bond donor/acceptor site. |

Effect of Acetamide (B32628) Side Chain Modifications

The acetamide side chain, -NHC(O)CH₃, offers multiple points for modification that can significantly alter the biological profile of the parent compound. Modifications can be made to the acetyl group or the nitrogen atom.

Studies on other classes of acetamide-containing compounds have provided valuable insights. For instance, research on pyrazolopyrimidine derivatives revealed that N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical moieties without compromising binding affinity. nih.govwustl.edunih.gov This suggests that the nitrogen of the acetamide in this compound could potentially be a point for introducing further diversity.

Furthermore, modifications to the acetyl group can also be impactful. Replacing the methyl group with larger alkyl or aryl substituents can modulate lipophilicity and introduce new interactions with the target. A study on N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated that substitutions on the phenylacetamide aromatic ring had a significant influence on sigma receptor affinity. nih.gov

Table 2: Potential Modifications of the Acetamide Side Chain and Their Rationale

| Modification | Example Substituent | Potential Effect on Activity | Rationale |

| N-Alkylation | -CH₂CH₃ | Variable | May alter hydrogen bonding capacity and introduce steric effects. |

| N-Arylation | -Phenyl | Potential for new π-π interactions | Can significantly change the shape and electronic properties of the side chain. |

| Acetyl Group Replacement | -C(O)Cyclopropyl | Potential increase | Introduction of a rigid, lipophilic group can enhance binding. |

| Acetyl Group Extension | -C(O)CH₂CH₂Ph | Increased lipophilicity | May improve membrane permeability and introduce new hydrophobic interactions. |

Role of Linker Region Modifications

In the structure of this compound, the pyridine ring and the acetamide group are directly connected. This direct linkage means there isn't a traditional "linker" region that can be easily extended or modified with different chemical groups. The amide bond itself, however, can be considered a critical linker. Its rigidity and planarity influence the relative orientation of the pyridine ring and the acetamide substituent.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ktu.edunih.gov For this compound derivatives, a pharmacophore model would highlight the key interactions responsible for their activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore for this compound would likely include:

A hydrogen bond donor feature from the 3-hydroxyl group.

A hydrogen bond acceptor feature from the nitrogen atom of the pyridine ring.

A hydrogen bond donor feature from the amide N-H.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

An aromatic ring feature from the pyridine core.

Once a pharmacophore model is established, it can be used to guide the optimization of lead compounds. nih.gov This can involve virtual screening of compound libraries to identify new molecules that fit the pharmacophore model or the rational design of new derivatives with improved features. nih.gov For example, if a hydrophobic pocket is identified near the binding site, the pharmacophore model can be used to design derivatives with appropriate hydrophobic substituents to fill that pocket and enhance binding affinity. The process of pharmacophore mapping helps in defining and placing these unique features and using alignment algorithms to overlay 3D conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to understand the key structural features that drive activity. semanticscholar.orgnih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govmdpi.comclinicsearchonline.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule. |

| Steric | Molecular volume, Surface area | Size and shape of the molecule. |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity and partitioning behavior. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

The resulting QSAR model can provide valuable insights into the SAR of the series. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the compounds is beneficial for activity. These models can guide the design of new derivatives with optimized properties.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with the different enantiomers or diastereomers of a chiral compound.

While the parent compound this compound is not chiral, the introduction of substituents can create chiral centers. For example, modifying the acetamide side chain with a chiral group or introducing a substituent on the pyridine ring that breaks the plane of symmetry could result in a chiral molecule.

A study on pyridine variants of benzoyl-phenoxy-acetamide demonstrated the importance of chirality on the activity of these compounds. nih.gov In one case, the (R)-isomer was found to be three times more cytotoxic than the (S)-isomer, highlighting a clear stereochemical preference for the biological target. nih.gov This underscores the importance of investigating the stereochemistry of any chiral derivatives of this compound that are synthesized. The synthesis of single enantiomers and their separate biological evaluation would be necessary to fully understand the SAR and to identify the more potent and potentially safer stereoisomer for further development.

Preclinical Therapeutic Potential of N 3 Hydroxypyridin 4 Yl Acetamide Derivatives

Antimicrobial and Anti-biofilm Applications (In Vitro and In Vivo Preclinical Models)

The therapeutic utility of N-(3-Hydroxypyridin-4-yl)acetamide and related hydroxypyridinone (HPO) derivatives extends to antimicrobial applications. nih.gov Research indicates that these scaffolds possess potential antibacterial and antifungal properties.

One strategy in combating bacterial infections is the prevention of biofilm formation, which involves inhibiting bacterial adhesion to surfaces. mdpi.com While broad studies have investigated various natural and synthetic compounds for their anti-biofilm potential, the iron-chelating ability of HPOs presents a specific mechanism for antimicrobial action. nih.govmdpi.com Iron is an essential nutrient for microbial growth and virulence, and sequestration of this metal can disrupt these processes.

In the realm of antifungal research, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which share the acetamide (B32628) functional group with the target compounds, were synthesized and evaluated for their activity against Candida albicans and Aspergillus niger. researchgate.net The results from these studies showed that the synthesized compounds exhibited more potent antifungal activity than the reference drug, fluconazole. researchgate.net For instance, one derivative demonstrated the highest activity against Candida albicans, while another was most effective against Aspergillus niger. researchgate.net This highlights the potential of acetamide-containing structures in the development of new antifungal agents.

Anticonvulsant Activity (In Vivo Preclinical Models)

The therapeutic potential of various acetamide derivatives has been extensively investigated in preclinical models of epilepsy. While research on this compound itself is specific, numerous studies on related structures underscore the importance of the acetamide moiety in anticonvulsant activity. These compounds are often designed as hybrid molecules, combining structural features of known antiepileptic drugs (AEDs). mdpi.com

Preclinical evaluation of potential anticonvulsants typically involves a battery of rodent models, including the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the psychomotor 6 Hz seizure test, a model for therapy-resistant focal seizures. nih.govsemanticscholar.org

For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated in mice. nih.gov The study found that anticonvulsant activity was closely linked to the substitution pattern on the anilide moiety, with 3-(trifluoromethyl)anilides showing considerable protection in the MES test. nih.gov Similarly, studies on 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and other hybrid pyrrolidine-2,5-dione derivatives containing an acetamide linker have identified compounds with broad-spectrum anticonvulsant activity in both the MES and 6 Hz seizure models. mdpi.comnih.gov One promising compound from a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides demonstrated significant efficacy in the MES test and the 6 Hz seizure model. mdpi.com

The table below summarizes the anticonvulsant screening results for representative acetamide derivatives in preclinical models.

| Compound Class | Preclinical Model | Key Findings | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | MES test, 6 Hz screen (mice) | 3-(Trifluoromethyl)anilide derivatives showed the highest activity in the MES test. | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | MES test, 6 Hz test (mice) | A lead compound showed broad-spectrum activity and a favorable safety profile. | mdpi.com |

| 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides | PTZ-induced seizures (mice) | A leader compound improved all convulsive syndrome rates without impairing motor coordination. | nih.govresearchgate.net |

These findings, although not on the exact this compound structure, suggest that the acetamide scaffold is a key pharmacophore for anticonvulsant activity, warranting further investigation into hydroxypyridinone-containing acetamides.

Antitumor and Antiproliferative Activities (In Vitro and In Vivo Preclinical Models)

The antiproliferative and antitumor potential of this compound derivatives and related compounds has been explored in various preclinical studies. The hydroxypyridinone (HPO) scaffold is noted for its antiproliferative effects, which are often linked to its iron-chelating properties that can interfere with cancer cell metabolism and growth. nih.gov

In vitro studies form the basis of this research, typically involving screening against a panel of human cancer cell lines. For instance, a series of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives were tested for their antiproliferative activity against MCF7 breast cancer cells. bohrium.com Several of these compounds demonstrated effective cytotoxicity. bohrium.com In another study, N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives were screened against the MDA-MB-231 breast cancer cell line, with some compounds showing potent inhibitory concentrations. nih.gov

The potential mechanism of action for some of these derivatives involves the inhibition of key enzymes involved in tumor progression. For example, some N-hydroxybutanamide derivatives, which are structurally related to acetamides, were found to inhibit matrix metalloproteinases (MMPs) and showed both antitumor and antimetastatic effects in a mouse model of B16 melanoma. nih.gov

The table below presents findings from in vitro antiproliferative studies of various acetamide derivatives.

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| N-(1,3-dioxoisoindolin-4-yl)acetamides | MCF-7 (Breast) | Two compounds (NPD-8, NPD-12) showed significant cytotoxic activity, comparable to the reference drug 5-Fluorouracil. | bohrium.com |

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamides | MDA-MB-231 (Breast) | Compounds showed IC50 values in the range of 0.34-149.10 µM and inhibited VEGFR-2. | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamides | Hela (Cervical), U87 (Glioblastoma) | Compound 8a was the most active derivative against Hela cells. | ijcce.ac.ir |

| Purine derivatives with acetylphenylpiperazinylalkyl moiety | Panel of 60 human cancer cell lines | An acetamide derivative (compound 22e) exhibited moderate growth inhibition. | nih.gov |

These studies collectively indicate that acetamide-based structures, including those with a hydroxypyridinone core, are promising candidates for the development of novel anticancer agents.

Neuroprotective Potential (In Vitro and In Vivo Preclinical Models)